Methyl 2-[(5,7-dichloroquinolin-8-yl)oxy]propanoate
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Overview
Description
Methyl 2-[(5,7-dichloroquinolin-8-yl)oxy]propanoate is a chemical compound known for its unique structure and properties It is derived from quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(5,7-dichloroquinolin-8-yl)oxy]propanoate typically involves the reaction of 5,7-dichloro-8-hydroxyquinoline with methyl 2-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5,7-dichloroquinolin-8-yl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoline compounds.
Substitution: The chlorine atoms on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Methyl 2-[(5,7-dichloroquinolin-8-yl)oxy]propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(5,7-dichloroquinolin-8-yl)oxy]propanoate involves its interaction with specific molecular targets. The chlorine atoms and ester group play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: A precursor in the synthesis of Methyl 2-[(5,7-dichloroquinolin-8-yl)oxy]propanoate.
5,7-Dichloro-2-methyl-8-quinolinol: Another derivative with similar structural features.
Clioquinol: A related compound with known antimicrobial properties.
Uniqueness
This compound is unique due to its specific ester functional group and the positioning of chlorine atoms on the quinoline ring
Properties
CAS No. |
88349-70-6 |
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Molecular Formula |
C13H11Cl2NO3 |
Molecular Weight |
300.13 g/mol |
IUPAC Name |
methyl 2-(5,7-dichloroquinolin-8-yl)oxypropanoate |
InChI |
InChI=1S/C13H11Cl2NO3/c1-7(13(17)18-2)19-12-10(15)6-9(14)8-4-3-5-16-11(8)12/h3-7H,1-2H3 |
InChI Key |
YGMDPIXTBKZOPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C=C(C2=C1N=CC=C2)Cl)Cl |
Origin of Product |
United States |
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